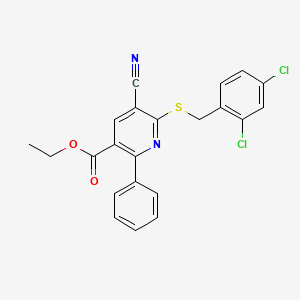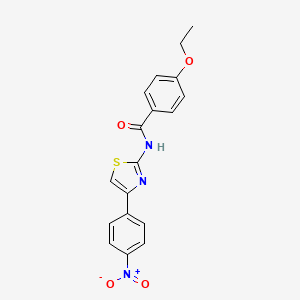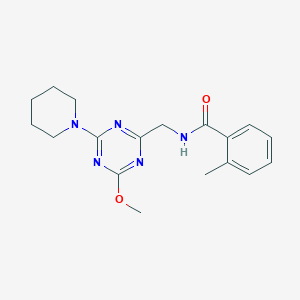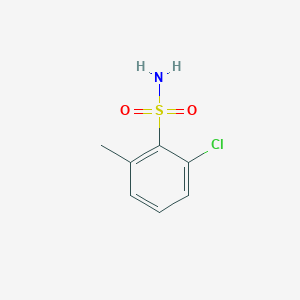![molecular formula C15H16N4O2S2 B2430343 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 893942-20-6](/img/structure/B2430343.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is an intriguing compound with a complex structure. Known for its potential applications in various scientific fields, it garners significant interest due to its unique molecular configuration. This compound, featuring a combination of nitrogen, sulfur, and oxygen atoms, plays a vital role in diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves multi-step procedures. Typically, the process starts with the preparation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide. The subsequent formation of the pyrrolidine ring involves cyclization reactions, facilitated by reagents like acylating agents under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis protocols are optimized to enhance yield and purity. Key steps include careful monitoring of reaction temperatures, solvent selection to maximize efficiency, and employing catalysts to expedite reaction rates while minimizing by-products. Advanced purification techniques, such as recrystallization and chromatography, ensure high-quality end products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur-containing thiadiazole ring.
Reduction: The carbonyl group in the pyrrolidine ring is susceptible to reduction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Commonly involve reagents like alkyl halides or amines under conditions like reflux or microwave irradiation.
Major Products
The products formed vary based on the type of reaction. Oxidation often leads to sulfoxides or sulfones, reduction yields alcohols or amines, and substitution results in diversified derivatives depending on the reacting agents.
Scientific Research Applications
Chemistry
Biology
The compound’s biological activity is explored in vitro and in vivo, studying its interactions with cellular components and potential as a biochemical probe.
Medicine
Investigations include its role as a potential pharmaceutical intermediate, focusing on its interaction with biological targets and therapeutic potential.
Industry
Applications extend to the development of materials with specialized properties, including polymers and coatings that benefit from its chemical stability and reactivity.
Mechanism of Action
The compound interacts with biological targets by binding to specific proteins or receptors, influencing molecular pathways critical for cellular functions. Its effects often involve modulation of enzyme activity or disruption of molecular interactions necessary for disease progression.
Comparison with Similar Compounds
When compared to other thiadiazole-containing compounds, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits unique reactivity patterns and biological interactions. This is attributed to the distinct spatial arrangement and electronic distribution within its structure.
List of Similar Compounds
2-Amino-1,3,4-thiadiazole
1,3,4-Thiadiazole-5-thiol
5-Phenyl-1,3,4-thiadiazole-2-thiol
These compounds, while structurally related, differ in their functional groups and overall reactivity, highlighting the distinctive characteristics of this compound.
Does this help? What else do you need?
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-2-22-15-18-17-14(23-15)16-13(21)10-8-12(20)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRUZHUOFUNJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)

![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)

![ethyl (2E)-2-[(2,5-dichlorothiophene-3-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2430266.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2430267.png)


![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2430275.png)

![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)
![1-[4-(6-Ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430281.png)
![N-(4-iodophenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2430282.png)
